REACTION_CXSMILES
|
C(OOC(C1C=C(C=CC=1C(OOC(C)(C)C)=O)C(C1C=CC(C(OOC(C)(C)C)=O)=C(C(OOC(C)(C)C)=O)C=1)=O)=O)(C)(C)C.[C:47]([O:56][O:57][C:58]([C:61]1C=CC=CC=1)([CH3:60])[CH3:59])([C:50]1C=CC=CC=1)([CH3:49])[CH3:48]>>[CH3:48][C:47]([O:56][O:57][C:58]([CH3:61])([CH3:60])[CH3:59])([CH3:50])[CH3:49]
|
Name
|
organic peroxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C1=CC=CC=C1)OOC(C)(C)C1=CC=CC=C1
|
Name
|
peroxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
peroxy ketals
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
dialkyl peroxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
diacyl peroxides
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
peroxy esters
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ketone peroxides
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
hydroperoxides
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
peroxydicarbonates
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OOC(=O)C=1C=C(C(=O)C2=CC(=C(C=C2)C(=O)OOC(C)(C)C)C(=O)OOC(C)(C)C)C=CC1C(=O)OOC(C)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
any known polymerization initiator which
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)OOC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |